molecular formula C9H11N B2491365 (2S)-1-methyl-2-phenylaziridine CAS No. 33815-65-5

(2S)-1-methyl-2-phenylaziridine

Cat. No. B2491365
CAS RN: 33815-65-5
M. Wt: 133.194
InChI Key: NTWLTKMOHDXNCK-YHMJZVADSA-N
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Description

Synthesis Analysis

The synthesis of aziridine derivatives, including (2S)-1-methyl-2-phenylaziridine, involves various strategies that aim for efficiency, selectivity, and the ability to introduce different functional groups. For instance, enantiomerically pure aziridines, such as 2-phenyl-2-trifluoromethylaziridines, have been synthesized through Mitsunobu-type cyclization of corresponding N-protected amino alcohols, highlighting the versatility in synthesizing structurally complex aziridines (Grellepois, Nonnenmacher, Lachaud, & Portella, 2011).

Molecular Structure Analysis

The molecular and solid-state structures of aziridine derivatives provide insights into their reactivity and potential interactions in various chemical contexts. X-ray diffraction studies, along with NMR, CI mass spectroscopy, and computational analyses, have been employed to elucidate the structures of compounds closely related to (2S)-1-methyl-2-phenylaziridine, revealing the importance of sterics and electronics in determining their reactivity and properties (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Aziridine derivatives participate in a range of chemical reactions, including ring-opening reactions with nucleophiles, which are pivotal for further chemical transformations and synthesis of complex molecules. The reactivity of aziridines can be influenced by the presence of substituents, which affect their electrophilic and nucleophilic properties. Studies have shown that aziridines can undergo regioselective ring opening under acidic conditions, demonstrating their potential in synthetic chemistry (Wang et al., 2008).

Scientific Research Applications

  • Catalytic Hydrogenolysis : Sugi and Mitsui (1969) investigated the catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine over several group VIII transition metal catalysts. They found that 2-phenylpropylamine was the main product, with variations in configuration depending on the catalyst used. This study provides insight into the stereochemistry and reactivity of aziridines in hydrogenolysis reactions (Sugi & Mitsui, 1969).

  • Synthesis of Enantiomerically Pure 2-Acylaziridines : Yun et al. (2003) developed an efficient method for preparing various enantiomerically pure 2-acylaziridines from corresponding aziridine-2-carboxylates. Their methodology included the use of Weinreb’s amide and organometallic compounds, leading to the synthesis of compounds like N-Boc-safingol and N-Boc-spisulosine (Yun et al., 2003).

  • Rhodium(I) Catalyzed Carbonylative Ring Expansion : Ardura, López, and Sordo (2006) conducted a theoretical study on the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine. They focused on the regioselectivity and enantiospecificity of this process, providing valuable insights into the reaction mechanisms and factors influencing the outcomes (Ardura et al., 2006).

properties

IUPAC Name

(2S)-1-methyl-2-phenylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWLTKMOHDXNCK-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-methyl-2-phenylaziridine

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